molecular formula C8H8N2O6 B1196538 1,4-Dimethoxy-2,3-dinitrobenzene CAS No. 6945-76-2

1,4-Dimethoxy-2,3-dinitrobenzene

Cat. No. B1196538
CAS RN: 6945-76-2
M. Wt: 228.16 g/mol
InChI Key: XOFHMPZPXFUVBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,4-Dimethoxy-2,3-dinitrobenzene often involves catalytic processes and specific reactants to achieve the desired molecular structure. For instance, Besset and Morin (2009) describe the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis, which is a crucial step for synthesizing complex organic compounds (Besset & Morin, 2009).

Molecular Structure Analysis

Understanding the molecular structure of 1,4-Dimethoxy-2,3-dinitrobenzene and its derivatives is essential for predicting and explaining their reactivity and properties. Dorofeeva et al. (2010) used gas-phase electron diffraction and quantum chemical calculations to study the molecular structure and conformational properties of a similar compound, 1,3-dimethoxybenzene, revealing insights into its planar conformers and geometrical parameters (Dorofeeva et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 1,4-Dimethoxy-2,3-dinitrobenzene enables a variety of chemical transformations. For example, Sweeney, McArdle, and Aldabbagh (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing the compound's versatility in nucleophilic substitution reactions (Sweeney, McArdle, & Aldabbagh, 2018).

Scientific Research Applications

Application 1: Synthesis of Bioreductive Anti-Cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 1,4-Dimethoxy-2,3-dintrobenzene is a precursor for the synthesis of potent bioreductive anti-cancer agents, the benzimidazole-4,7-diones and ring-fused benzimidazolequinones .
  • Methods of Application : The nitration of 1,4-dimethoxybenzene gives 2,3-dinitrobenzene as the major product, with isomeric 1,4-dimethoxy-2,5-dinitrobenzene separated with column chromatography or recrystallization .
  • Results or Outcomes : For example, pyrido[1,2-a]benzimidazolequinone, which is 300 times more cytotoxic than the clinical anti-tumor drug mitomycin C under hypoxic conditions, associated with solid tumors .

Application 2: Selective Nitro Reduction

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene can be selectively reduced by using sodium sulfide (Na2S) or other derivatives of H2S .
  • Methods of Application : The reaction gives the best chance to convert polynitro aromates like 1,3-dinitrobenzene to 3-nitroaniline by selectively reducing one nitro group .
  • Results or Outcomes : The positions of the substituents play an important role in the progress of the reaction. In polynitro compounds, the relative positions of the groups determine whether reduction gives monoamino or polyamino derivatives and determine the isomer distribution of the monoamino derivatives .

Application 3: Overcharge Protection in Lithium-Ion Batteries

  • Scientific Field : Electrochemistry
  • Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene is used as a redox shuttle additive for overcharge protection in lithium-ion batteries .
  • Methods of Application : The compound is added to the base electrolyte, which is 1 mol·L -1 LiPF 6 / (ethylene carbonate (EC)+diethyl carbonate (DEC)+ethyl-methyl carbonate (EMC) (1:1:1, by volume)) .
  • Results or Outcomes : The addition of 1,4-Dimethoxy-2,3-dinitrobenzene improves the safety of lithium-ion batteries by preventing overcharging .

Application 4: Synthesis of Nitrophenyl Piperidines and Pyrrolidines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,4-Dimethoxy-2,5-dinitrobenzene is used in the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine .
  • Methods of Application : The compound is heated in piperidine or pyrrolidine to yield the respective products .
  • Results or Outcomes : The reactions give good yields (76% for the piperidine derivative and 82% for the pyrrolidine derivative), and the products are confirmed to be new .

Application 5: Synthesis of Nitroaromatic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene is used in the synthesis of nitroaromatic compounds .
  • Methods of Application : The compound is heated with various amines to yield the corresponding nitroaromatic compounds .
  • Results or Outcomes : The reactions give good yields and the products are confirmed to be new .

Application 6: Synthesis of Dyes

  • Scientific Field : Dye Chemistry
  • Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene is used in the synthesis of dyes .
  • Methods of Application : The compound is reacted with various aromatic amines to yield the corresponding azo dyes .
  • Results or Outcomes : The reactions give good yields and the products are confirmed to be new .

Safety And Hazards

1,4-Dimethoxy-2,3-dinitrobenzene is a chemical compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1,4-dimethoxy-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFHMPZPXFUVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287803
Record name 1,4-dimethoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2,3-dinitrobenzene

CAS RN

6945-76-2
Record name NSC52571
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dimethoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
D Conboy, SI Mirallai, A Craig, P McArdle… - The Journal of …, 2019 - ACS Publications
Incorporating Morpholine and Oxetane into Benzimidazolequinone Antitumor Agents: The Discovery of 1,4,6,9-Tetramethoxyphenazine from Hydrogen Peroxide and Hydroiodic Acid-…
Number of citations: 14 pubs.acs.org
P Hammershøj, TK Reenberg, M Pittelkow, CB Nielsen… - 2006 - Wiley Online Library
Alkynyl substituents can be used to tune the acceptor properties of benzoquinones due to their slight electron‐withdrawing abilities. Applications of new acceptors rely on efficient and …
M Sweeney, M Gurry, LAJ Keane, F Aldabbagh - Tetrahedron Letters, 2017 - Elsevier
Environmentally-friendly and cost effective hydrogen peroxide in ethyl acetate was used to prepare in high yields pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)…
Number of citations: 16 www.sciencedirect.com
CW Rees, DE West - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
1-Amino-4,7-dimethoxybenzotriazole is prepared in six steps from 2,5-dimethoxybenzamide. Demethylation of the former with boron tribromide, followed by oxidation with silver oxide …
Number of citations: 15 pubs.rsc.org
C López-Lira, RA Tapia, A Herrera, M Lapier… - Bioorganic …, 2021 - Elsevier
Herein, the design and synthesis of new 2-phenyl(pyridinyl)benzimidazolequinones and their 5-phenoxy derivatives as potential anti-Trypanosoma cruzi agents are described. The …
Number of citations: 14 www.sciencedirect.com
DQ Shen, N Wu, YP Li, ZP Wu, HB Zhang… - Australian journal of …, 2010 - CSIRO Publishing
A series of new indolizinoquinoxaline-5,12-dione derivatives were designed and synthesized via a heterocyclization reaction of 6,7-dichloroquinoxaline-5,8-dione with active methylene …
Number of citations: 12 www.publish.csiro.au
CL Dwyer, CW Holzapfel - Tetrahedron, 1998 - Elsevier
The successful mononitration of a variety of electron-rich aromatic substrates is reported, employing either nitronium tetrafluoroborate or “claycop” as the nitrating agent. Dinitration of …
Number of citations: 47 www.sciencedirect.com
S Sadiq - 1999 - bura.brunel.ac.uk
This work reported is divided into two parts: the first part deals with quinoxaline derivatives and includes the preparation and characterisation of novel linear tricyclic quinones 1,4-…
Number of citations: 2 bura.brunel.ac.uk
D Conboy - 2020 - eprints.kingston.ac.uk
This thesis describes new oxidative transformations towards the synthesis of nitrogen-containing heterocyclic quinones. Chapter 1 provides a review of literature published over the past …
Number of citations: 2 eprints.kingston.ac.uk
XH Bu, H Liu, M Du, KMC Wong, VWW Yam… - Inorganic …, 2001 - ACS Publications
The syntheses, characterization, crystal structures, and photophysical and electrochemical properties of two dinuclear and two polymeric Ag I complexes with three polypyridyl ligands, 2,…
Number of citations: 75 pubs.acs.org

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